molecular formula C16H22O11 B013584 beta-D-Glucose pentaacetate CAS No. 604-69-3

beta-D-Glucose pentaacetate

Cat. No.: B013584
CAS No.: 604-69-3
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-IBEHDNSVSA-N
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Description

Beta-D-Glucose pentaacetate: is an organic compound derived from glucose. It is a pentaacetate ester of beta-D-glucose, meaning that all five hydroxyl groups of the glucose molecule are acetylated. This compound is often used in organic synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Glucose pentaacetate can be synthesized by acetylating beta-D-glucose. The typical method involves reacting beta-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is usually carried out in an organic solvent like pyridine or dichloromethane at room temperature. The product is then purified by recrystallization from ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucose pentaacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-glucose and acetic acid.

    Oxidation: It can be oxidized to form gluconic acid derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Glucose pentaacetate has numerous applications in scientific research:

Comparison with Similar Compounds

    Alpha-D-Glucose pentaacetate: Similar in structure but differs in the anomeric configuration.

    Beta-D-Galactose pentaacetate: Another pentaacetate ester but derived from galactose.

    Beta-D-Glucose pentabenzoate: Similar ester but with benzoate groups instead of acetate.

Uniqueness: Beta-D-Glucose pentaacetate is unique due to its specific anomeric configuration and the presence of acetyl groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LPTITAGPBXDDGR-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
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Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name beta-D-Glucose pentaacetate
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Boiling Point

454.00 to 456.00 °C. @ 760.00 mm Hg
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Solubility

1.5 mg/mL at 18 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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CAS No.

604-69-3, 3891-59-6
Record name β-D-Glucose pentaacetate
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Record name beta-D-Glucose pentaacetate
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Record name β-D-glucose pentaacetate
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Record name .BETA.-D-GLUCOSE PENTAACETATE
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Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
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Melting Point

135 °C
Record name 2,3,4,5,6-Penta-O-acetyl-D-glucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034223
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the mechanism of action of β-D-Glucose pentaacetate on insulin secretion?

A1: β-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic islets, particularly in the presence of low glucose concentrations [, ]. While the exact mechanism is not fully elucidated, research suggests a dual mode of action. Firstly, the compound seems to interact with a stereospecific receptor on pancreatic β-cells, with a preference for the configuration at the C1 position, shared by β-D-glucose pentaacetate and α-L-glucose pentaacetate []. Secondly, the metabolic response to the glucose moiety of the ester also appears to play a role []. This is supported by the observation that β-D-glucose pentaacetate increases the ratio of D-[U-14C]glucose oxidation to D-[5-3H]glucose utilization, indicating an impact on glucose metabolism [].

Q2: Can you describe the structural characteristics of β-D-Glucose pentaacetate?

A2: β-D-Glucose pentaacetate (C16H22O11) is a derivative of β-D-glucose where all five hydroxyl groups are acetylated. Its molecular weight is 390.34 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they confirm the structure through standard characterization techniques such as MS, 1H NMR, and 13C NMR [].

Q3: Are there any known applications of β-D-Glucose pentaacetate beyond its potential as an insulinotropic agent?

A3: β-D-Glucose pentaacetate has been investigated for its potential use as a food additive. Studies explored its subacute toxicity [] and absorption, and metabolism [] to assess its safety and suitability for food applications.

Q4: What methods are used to synthesize β-D-Glucose pentaacetate?

A4: β-D-Glucose pentaacetate can be synthesized through various methods. One approach utilizes the reaction of phenolic aglycones with acetobromo-α-D-glucose or β-D-glucose pentaacetate []. Another method involves the lipase-catalyzed hydrolysis of β-D-glucose pentaacetate, allowing for the preparation of other glucose esters like glucose-2,3,4,6-tetraacetate, glucose triacetate, and glucose-4,6-diacetate [].

Q5: Is there any research on the environmental impact of β-D-Glucose pentaacetate?

A5: Currently, the provided research articles do not provide information regarding the environmental impact and degradation of β-D-Glucose pentaacetate [, , , , , , , , , , ]. Further research is needed to understand its potential ecological effects and explore strategies for mitigation.

Q6: Has β-D-Glucose pentaacetate been studied using computational chemistry approaches?

A6: The provided research papers do not offer insights into the use of computational chemistry and modeling, such as simulations, calculations, or QSAR models, for studying β-D-Glucose pentaacetate [, , , , , , , , , , ]. Utilizing such techniques could be beneficial for exploring its interactions with target receptors, understanding its structure-activity relationship, and potentially designing novel derivatives with improved efficacy and safety profiles.

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